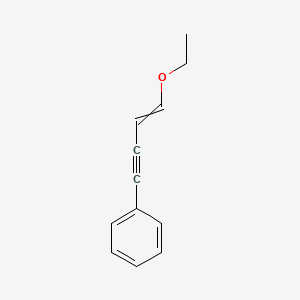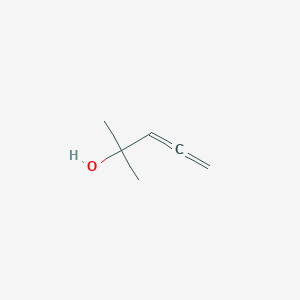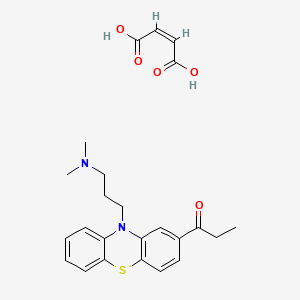
Propionylpromazine maleate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Propionylpromazine maleate is a compound belonging to the phenothiazine class, which is known for its calming and sleep-inducing properties. It is a modified form of promazine, an antipsychotic medication, designed with a propionyl group to suit veterinary applications . This compound has garnered attention for its potential antibacterial properties, particularly against tough, antibiotic-resistant bacteria such as Acinetobacter baumannii .
Vorbereitungsmethoden
The preparation of propionylpromazine maleate involves the synthesis of propionylpromazine base, which is then reacted with maleic acid to form the maleate salt. The process typically involves dissolving the propionylpromazine base in an alcoholic medium to obtain a clear solution, followed by the addition of maleic acid . This method ensures high purity and minimizes the presence of isomeric impurities .
Analyse Chemischer Reaktionen
Propionylpromazine maleate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: this compound can undergo substitution reactions where one functional group is replaced by another. Common reagents include halogens and nucleophiles.
Hydrolysis: This reaction involves the breaking down of the compound in the presence of water, often catalyzed by acids or bases.
The major products formed from these reactions depend on the specific conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
Propionylpromazine maleate has a wide range of scientific research applications:
Chemistry: It is used as a model compound in studying the reactivity and stability of phenothiazine derivatives.
Medicine: This compound is used in veterinary medicine as a sedative and calming agent for animals.
Wirkmechanismus
Propionylpromazine maleate exerts its effects by acting as an antagonist of dopamine receptors (D1, D2, and D4), serotonin receptors (5-HT2A and 5-HT2C), muscarinic receptors (M1 to M5), alpha-1 adrenergic receptors, and histamine H1 receptors . Its primary use as a sedative is due to its antihistamine effect, which helps induce sleep and reduce anxiety .
Vergleich Mit ähnlichen Verbindungen
Propionylpromazine maleate is similar to other phenothiazine derivatives such as:
Promazine: An antipsychotic medication used to treat schizophrenia and other mental health disorders.
Chlorpromazine: Another antipsychotic used for similar purposes but with a different side effect profile.
Trifluoperazine: Used to treat anxiety and schizophrenia, known for its potent antipsychotic effects.
What sets this compound apart is its specific modification with a propionyl group, which enhances its suitability for veterinary applications and its potential antibacterial properties .
Eigenschaften
CAS-Nummer |
25333-83-9 |
|---|---|
Molekularformel |
C24H28N2O5S |
Molekulargewicht |
456.6 g/mol |
IUPAC-Name |
(Z)-but-2-enedioic acid;1-[10-[3-(dimethylamino)propyl]phenothiazin-2-yl]propan-1-one |
InChI |
InChI=1S/C20H24N2OS.C4H4O4/c1-4-18(23)15-10-11-20-17(14-15)22(13-7-12-21(2)3)16-8-5-6-9-19(16)24-20;5-3(6)1-2-4(7)8/h5-6,8-11,14H,4,7,12-13H2,1-3H3;1-2H,(H,5,6)(H,7,8)/b;2-1- |
InChI-Schlüssel |
BBYDPETWONYPJS-BTJKTKAUSA-N |
Isomerische SMILES |
CCC(=O)C1=CC2=C(C=C1)SC3=CC=CC=C3N2CCCN(C)C.C(=C\C(=O)O)\C(=O)O |
Kanonische SMILES |
CCC(=O)C1=CC2=C(C=C1)SC3=CC=CC=C3N2CCCN(C)C.C(=CC(=O)O)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


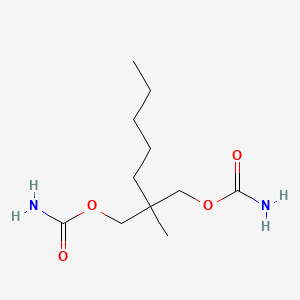
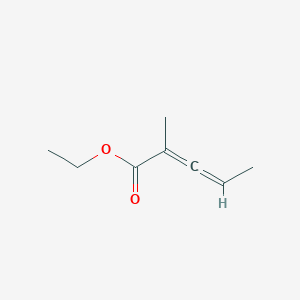
![4-{4-[(1e)-3-Butyl-3-methyltriaz-1-en-1-yl]phenyl}butanehydrazide](/img/structure/B14684529.png)
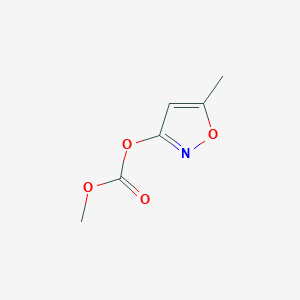
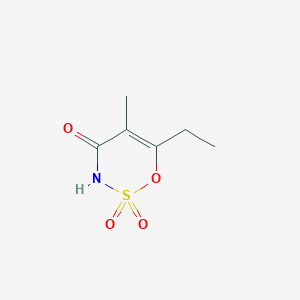
![[(2-Carbamoylphenyl)sulfanyl]methyl thiocyanate](/img/structure/B14684541.png)
![[4-(2-Chloroanilino)-6-thiocyanato-1,3,5-triazin-2-yl] thiocyanate](/img/structure/B14684546.png)
![Benzenesulfonylfluoride, 2-chloro-4-[[2-(2-chloro-4-nitrophenoxy)acetyl]amino]-](/img/structure/B14684566.png)
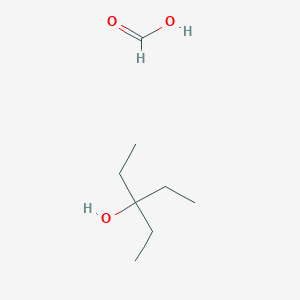
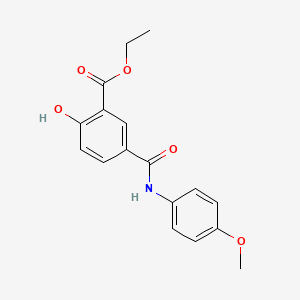
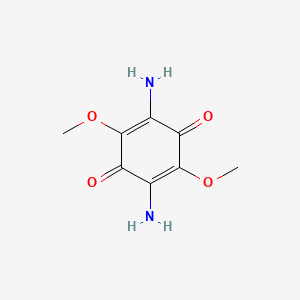
![2-Methyl-4-(4-methyldibenzo[b,d]thiophen-2-yl)-4-oxobutanoic acid](/img/structure/B14684592.png)
